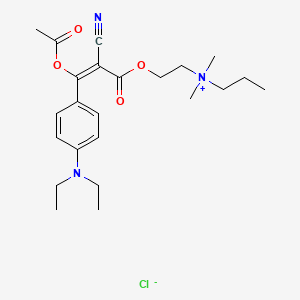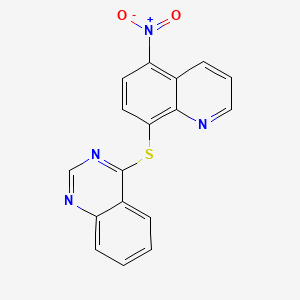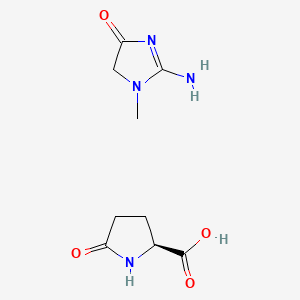
Einecs 264-463-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 264-463-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Einecs 264-463-2 involves specific synthetic routes and reaction conditions. One common method includes the hydrothermal synthesis, where the compound is formed under high temperature and pressure conditions. This method ensures the formation of a pure and stable product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Einecs 264-463-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions, where one functional group is replaced by another, are also common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Einecs 264-463-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a marker in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Einecs 264-463-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or industrial outcome .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl bromide: (Einecs 203-622-2)
4-Bromoacetanilide: (Einecs 203-154-9)
Phenyl benzoate: (Einecs 202-293-2)
Uniqueness
Einecs 264-463-2 stands out due to its unique chemical structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity under various conditions provide an advantage over similar compounds, making it a valuable component in both research and industrial settings .
Properties
CAS No. |
63791-44-6 |
|---|---|
Molecular Formula |
C9H14N4O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-amino-3-methyl-4H-imidazol-5-one;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C4H7N3O/c7-4-2-1-3(6-4)5(8)9;1-7-2-3(8)6-4(7)5/h3H,1-2H2,(H,6,7)(H,8,9);2H2,1H3,(H2,5,6,8)/t3-;/m0./s1 |
InChI Key |
VNJQFFGBEYGRAE-DFWYDOINSA-N |
Isomeric SMILES |
CN1CC(=O)N=C1N.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CN1CC(=O)N=C1N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



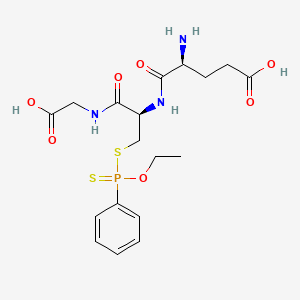
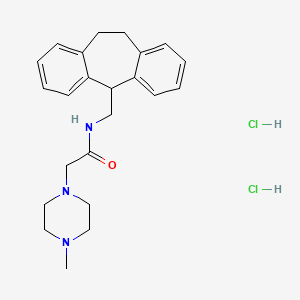
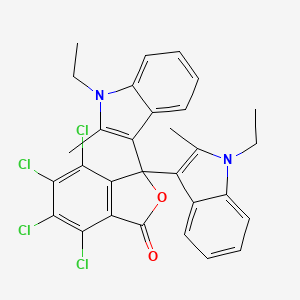
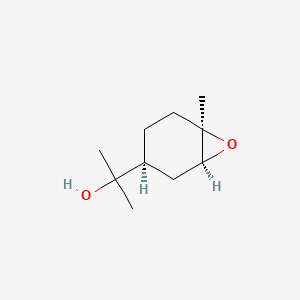
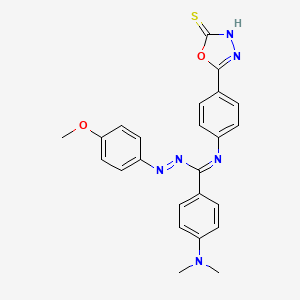

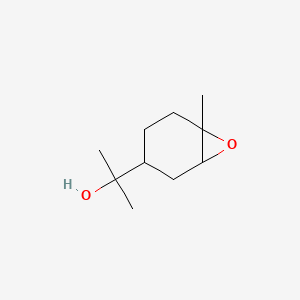
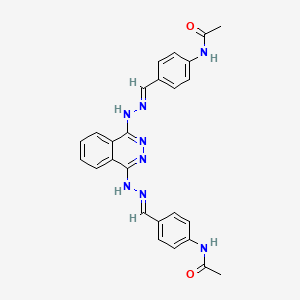
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
